Glycerol borate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

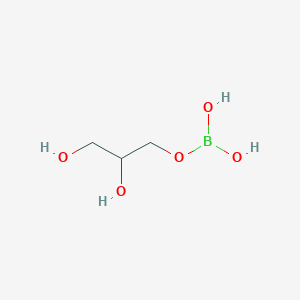

Glycerol borate is a useful research compound. Its molecular formula is C3H9BO5 and its molecular weight is 135.91 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Catalysis

Glycerol borate is utilized as a catalyst in organic synthesis, particularly in the production of biodiesel. Recent studies have indicated that higher concentrations of borate enhance the selectivity for specific products during glycerol oxidation processes. For instance, a study demonstrated that a borate concentration of 0.15 M significantly increased the selectivity for dihydroxyacetone (DHA) up to 80% due to the stabilization of glycerol-borate complexes, which facilitate secondary hydroxyl oxidation reactions .

Table 1: Selectivity of Products at Varying Borate Concentrations

| Borate Concentration (M) | Product | Selectivity (%) |

|---|---|---|

| 0.05 | GLYD | 51 |

| 0.10 | Mixed Products | Variable |

| 0.15 | DHA | 80 |

Pharmaceutical Applications

This compound exhibits potential in pharmaceutical formulations due to its ability to stabilize pH levels and enhance solubility. It is particularly useful in the development of bio-inks for 3D bioprinting applications, where it aids in maintaining the viscosity and flow properties necessary for precise printing . Additionally, glycerol's non-toxic nature makes it suitable for use in various medicinal preparations, including ointments and suppositories .

Case Study: this compound in Bio-Printing

A recent advancement in bio-printing technology involved the incorporation of this compound into bio-inks, which improved cell viability and print fidelity. This study highlighted how this compound's properties could be harnessed to create more effective scaffolds for tissue engineering .

Material Science

In material science, this compound plays a crucial role in modifying the properties of surfactant systems. Research has shown that adding glycerol to surfactant mixtures can induce phase transitions, leading to the formation of vesicular structures that are beneficial for drug delivery systems .

Table 2: Phase Transition Induced by this compound

| Glycerol Concentration (%) | Phase Type | Observations |

|---|---|---|

| 0.5 | Lamellar | Stable bilayer structure |

| 1.0 | Vesicular | Increased curvature and stability |

| >1.2 | Phase Separation | Formation of distinct phases |

Environmental Applications

This compound is also being explored for its environmental applications, particularly in waste treatment processes where it can act as a coagulant or flocculant due to its ability to bind with various pollutants . This property is vital for enhancing the removal of heavy metals from wastewater.

Analytical Chemistry

In analytical chemistry, this compound solutions are employed in capillary electrophoresis as a buffer system. The presence of glycerol enhances the stability of the buffer, allowing for better separation and analysis of biomolecules .

Case Study: Electrophoresis Performance Enhancement

A study demonstrated that increasing glycerol levels in gel-buffer systems improved separation efficiency and resolution during electrophoresis experiments, showcasing its utility in biochemical analysis .

Eigenschaften

Molekularformel |

C3H9BO5 |

|---|---|

Molekulargewicht |

135.91 g/mol |

IUPAC-Name |

2,3-dihydroxypropoxyboronic acid |

InChI |

InChI=1S/C3H9BO5/c5-1-3(6)2-9-4(7)8/h3,5-8H,1-2H2 |

InChI-Schlüssel |

QFSNCROGCLRZHC-UHFFFAOYSA-N |

Kanonische SMILES |

B(O)(O)OCC(CO)O |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.